molecular formula C25H22ClN3O B8797297 2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol CAS No. 1235406-99-1

2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol

Cat. No.: B8797297
CAS No.: 1235406-99-1
M. Wt: 415.9 g/mol
InChI Key: MAOKFVDWJYFJAC-UHFFFAOYSA-N
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Description

2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol is a complex organic compound that has garnered interest in various fields of scientific research

Properties

CAS No.

1235406-99-1

Molecular Formula

C25H22ClN3O

Molecular Weight

415.9 g/mol

IUPAC Name

2-[2-(1-benzhydrylazetidin-3-yl)pyrazol-3-yl]-4-chlorophenol

InChI

InChI=1S/C25H22ClN3O/c26-20-11-12-24(30)22(15-20)23-13-14-27-29(23)21-16-28(17-21)25(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,21,25,30H,16-17H2

InChI Key

MAOKFVDWJYFJAC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=CC=N4)C5=C(C=CC(=C5)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol typically involves multiple steps. One efficient method starts with the preparation of 1-benzhydrylazetidin-3-ol, which is then reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The mesylate intermediate formed is treated with ammonium hydroxide/isopropanol to yield the desired azetidine compound . Further reactions involving pyrazole and chlorophenol derivatives are carried out under controlled conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzhydrylazetidin-3-yl)ethanamine
  • 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol
  • 2-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid

Uniqueness

2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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